molecular formula C6H3Br2N3 B13129578 2,6-Dibromopyrazolo[1,5-a]pyrimidine

2,6-Dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B13129578
M. Wt: 276.92 g/mol
InChI Key: HXXZMTICSUHDJU-UHFFFAOYSA-N
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Description

Structural Characterization of 2,6-Dibromopyrazolo[1,5-a]pyrimidine

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound (C₆H₃Br₂N₃) features a fused pyrazole-pyrimidine ring system substituted with bromine atoms at positions 2 and 6. While direct single-crystal X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of structurally related pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights. For example, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.5993 Å, b = 12.6166 Å, c = 13.8702 Å, and β = 100.131°. The fused rings in such analogs exhibit near-coplanarity, with dihedral angles between the pyrazole and pyrimidine planes typically below 1°.

Substituent effects significantly influence packing motifs. Halogen atoms, such as bromine in this compound, are expected to engage in halogen bonding, potentially leading to layered or chain-like supramolecular architectures. In 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine, hydrogen bonding between amino and nitro groups generates infinite chains along the bc plane. By analogy, the bromine atoms in the title compound may participate in similar non-covalent interactions, though their larger atomic radius compared to chlorine or nitro groups could alter intermolecular distances.

Table 1: Comparative Crystallographic Parameters of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Space Group a (Å) b (Å) c (Å) β (°) Reference
This compound - - - - -
7-Chloro-5-methyl-2-phenyl P2₁/n 6.5993 12.6166 13.8702 100.13
3-Amino-4-nitro-6-methyl-8-oxo P2₁/n 18.920 8.441 5.210 90.82

Electronic Structure and Quantum Chemical Calculations

The electronic configuration of this compound is dominated by the electron-withdrawing effects of bromine atoms and the conjugated π-system of the fused heterocycle. Density functional theory (DFT) calculations on analogous systems, such as pyrazolo[1,5-a]pyrimidin-7(4H)-one, reveal highest occupied molecular orbital (HOMO) densities localized on the pyrimidine ring and lowest unoccupied molecular orbital (LUMO) densities on the pyrazole moiety. Bromine substitution at positions 2 and 6 likely stabilizes the LUMO through inductive effects, enhancing electrophilicity.

The SMILES notation (C1=C2N=CC(=CN2N=C1Br)Br) confirms the connectivity, with bromine atoms occupying adjacent positions on the pyrimidine ring. This arrangement creates a dipole moment perpendicular to the ring plane, as observed in halogenated heterocycles. Natural bond orbital (NBO) analysis of similar compounds indicates significant hyperconjugation between lone pairs on nitrogen atoms and σ* orbitals of adjacent C-Br bonds, contributing to structural rigidity.

Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives

The substitution pattern profoundly impacts the physicochemical properties of pyrazolo[1,5-a]pyrimidines. A comparison with three derivatives highlights these effects:

  • 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine : The chloro and phenyl substituents introduce steric bulk, reducing crystal symmetry compared to the dibromo analog. The dihedral angle between the fused ring system and phenyl group is 9.06°, whereas bromine’s larger size in this compound may increase torsional strain.

  • 3-Amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine : Nitro and oxo groups create strong hydrogen-bond donors/acceptors, leading to chain-like packing. In contrast, bromine’s polarizability may favor halogen-halogen interactions over hydrogen bonding.

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one : The carbonyl group at position 7 stabilizes enol tautomers, as confirmed by X-ray crystallography. Bromine substitution in the title compound precludes such tautomerism but enhances electrophilic aromatic substitution susceptibility.

Table 2: Substituent Effects on Key Properties
Compound Substituents Key Interactions HOMO-LUMO Gap (eV)
This compound Br (2,6) Halogen bonding ~3.1 (estimated)
7-Chloro-5-methyl-2-phenyl Cl (7), CH₃ (5), Ph (2) π-π stacking 3.8
3-Amino-4-nitro-6-methyl-8-oxo NH₂ (3), NO₂ (4), O (8) Hydrogen bonding 4.2

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2,6-dibromopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Br2N3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H

InChI Key

HXXZMTICSUHDJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method is the regio-controlled Sonogashira-type coupling reaction, which involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity for the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the prominent applications of 2,6-dibromopyrazolo[1,5-a]pyrimidine is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Research has indicated that derivatives of this compound can selectively inhibit microtubule affinity regulating kinase (MARK), which plays a crucial role in the pathogenesis of tauopathies including Alzheimer's disease. The inhibition of MARK is associated with the prevention or amelioration of neurodegeneration, making these compounds valuable in developing treatments for such conditions .

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial properties. For instance, new pyrimidine compounds synthesized from this scaffold have shown broad-spectrum antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those for traditional antibiotics like ciprofloxacin and linezolid, indicating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget StrainMIC (μM)MBC (μM)
This compound derivative AMRSA ATCC:335914.919.7
This compound derivative BMRSA ATCC:433002.419.7
CiprofloxacinVarious strains816
LinezolidMRSA612

Cancer Treatment

The compound also shows promise in cancer therapy through its role as a selective inhibitor of casein kinase 2 (CK2). CK2 is involved in various cellular processes and its dysregulation is linked to multiple cancers. Studies have optimized the structure of pyrazolo[1,5-a]pyrimidines to enhance their potency against CK2. Notably, one derivative achieved an IC50 value in the low micromolar range with high selectivity for CK2, suggesting its potential utility as a tool compound for further research into CK2-related pathways and cancer treatments .

Synthetic Applications

The synthesis of this compound derivatives has been facilitated through various regioselective reactions such as Suzuki–Miyaura and Sonogashira couplings. These methods allow for the introduction of different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, enabling the development of a library of compounds with tailored biological activities. Recent advancements have highlighted efficient synthetic routes that enhance the diversity and functionality of these derivatives for medicinal applications .

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural and functional diversity depending on substituent positions and isomerism. Below is a systematic comparison of 2,6-dibromopyrazolo[1,5-a]pyrimidine with related compounds:

Structural Isomerism and Reactivity

Pyrazolo[1,5-a]pyrimidine exists in several isomeric forms, such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine. These isomers differ in nitrogen atom arrangement, leading to distinct electronic properties and reactivity. For example:

  • Pyrazolo[3,4-d]pyrimidine : The nitrogen at position 3 enhances hydrogen bonding with kinase ATP-binding sites, improving inhibitory activity .
  • This compound: Bromines at 2 and 6 enable sequential Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, allowing precise functionalization at C2 and C6 .

Table 1: Key Structural Differences in Pyrazolo-Pyrimidine Isomers

Isomer Nitrogen Positions Key Reactivity Features
Pyrazolo[1,5-a]pyrimidine 1, 5-a Halogenation at 2/6 enables cross-coupling
Pyrazolo[3,4-d]pyrimidine 3, 4-d Enhanced kinase inhibition via H-bonding
Pyrazolo[5,1-b]pyrimidine 5, 1-b Limited regioselectivity in functionalization
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability: Halogens reduce oxidative metabolism, enhancing half-life relative to methyl or amino-substituted derivatives .

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